molecular formula C24H20BrNO3 B11271806 5-(3-bromophenyl)-3-hydroxy-1-(3-methoxybenzyl)-4-phenyl-1,5-dihydro-2H-pyrrol-2-one

5-(3-bromophenyl)-3-hydroxy-1-(3-methoxybenzyl)-4-phenyl-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11271806
M. Wt: 450.3 g/mol
InChI Key: LQEGIPHERBFAFU-UHFFFAOYSA-N
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Description

5-(3-BROMOPHENYL)-3-HYDROXY-1-[(3-METHOXYPHENYL)METHYL]-4-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes bromophenyl, hydroxy, methoxyphenyl, and phenyl groups attached to a dihydropyrrolone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-BROMOPHENYL)-3-HYDROXY-1-[(3-METHOXYPHENYL)METHYL]-4-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

5-(3-BROMOPHENYL)-3-HYDROXY-1-[(3-METHOXYPHENYL)METHYL]-4-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while substitution of the bromine atom could introduce a variety of functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

5-(3-BROMOPHENYL)-3-HYDROXY-1-[(3-METHOXYPHENYL)METHYL]-4-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(3-BROMOPHENYL)-3-HYDROXY-1-[(3-METHOXYPHENYL)METHYL]-4-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other dihydropyrrolone derivatives with different substituents on the phenyl rings. Examples include:

Uniqueness

The uniqueness of 5-(3-BROMOPHENYL)-3-HYDROXY-1-[(3-METHOXYPHENYL)METHYL]-4-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE lies in its specific combination of substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C24H20BrNO3

Molecular Weight

450.3 g/mol

IUPAC Name

2-(3-bromophenyl)-4-hydroxy-1-[(3-methoxyphenyl)methyl]-3-phenyl-2H-pyrrol-5-one

InChI

InChI=1S/C24H20BrNO3/c1-29-20-12-5-7-16(13-20)15-26-22(18-10-6-11-19(25)14-18)21(23(27)24(26)28)17-8-3-2-4-9-17/h2-14,22,27H,15H2,1H3

InChI Key

LQEGIPHERBFAFU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CN2C(C(=C(C2=O)O)C3=CC=CC=C3)C4=CC(=CC=C4)Br

Origin of Product

United States

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